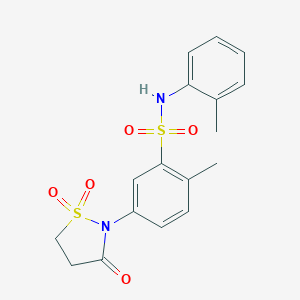![molecular formula C13H8N4O3S2 B254155 3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B254155.png)
3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. This compound belongs to the class of thiadiazole derivatives and possesses unique properties that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide is not fully understood. However, it is believed to act by targeting specific molecular pathways involved in disease pathogenesis. For instance, in cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
Apart from its anticancer activity, 3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide has also been shown to exhibit anti-inflammatory, antimicrobial, and antidiabetic effects. This compound has been reported to reduce the production of pro-inflammatory cytokines and inhibit the growth of various microbial pathogens. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide in lab experiments is its potent and selective activity against various disease targets. Moreover, this compound is relatively easy to synthesize and can be modified to enhance its pharmacological properties. However, one of the limitations of using this compound is its potential toxicity and side effects, which require careful evaluation before clinical use.
Zukünftige Richtungen
There are several future directions for research on 3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide. One of the areas of interest is the development of novel derivatives with improved pharmacological properties and reduced toxicity. Additionally, the potential of this compound as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases needs to be explored further. Furthermore, the molecular mechanisms underlying the biological activity of this compound need to be elucidated to facilitate its clinical translation.
Synthesemethoden
The synthesis of 3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide involves the reaction of 2-aminothiophene-3-carboxylic acid with thiosemicarbazide, followed by nitration and condensation with benzoyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, inflammation, and microbial infections. Several studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
Produktname |
3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide |
|---|---|
Molekularformel |
C13H8N4O3S2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
3-nitro-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C13H8N4O3S2/c18-12(8-3-1-4-9(7-8)17(19)20)15-13-14-11(16-22-13)10-5-2-6-21-10/h1-7H,(H,14,15,16,18) |
InChI-Schlüssel |
LQMJUHUYMHVDNX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=NS2)C3=CC=CS3 |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=NS2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(aminocarbonyl)phenyl]-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254079.png)

![N-[4-(aminocarbonyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254083.png)
![Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate](/img/structure/B254086.png)
![Propyl 3-[(4-benzyl-1-piperazinyl)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B254087.png)
![N3-(5-chloro-2-methoxyphenyl)-N2-(2,3-dimethylphenyl)-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254090.png)
![2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B254091.png)
![2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)
![N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B254094.png)

![N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254097.png)